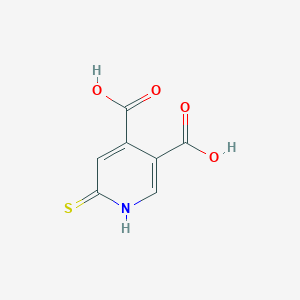

6-Mercaptopyridine-3,4-dicarboxylic acid

Description

Contextualization of 6-Mercaptopyridine-3,4-dicarboxylic Acid within Heterocyclic Systems

This compound is a polyfunctionalized heterocyclic compound. Its structure is defined by a pyridine (B92270) ring substituted at the 6-position with a mercapto (-SH) group and at the 3- and 4-positions with carboxylic acid (-COOH) groups. This specific arrangement of functional groups suggests its potential as a tridentate or even polydentate ligand in coordination chemistry. The presence of both soft (sulfur) and hard (oxygen and nitrogen) donor atoms makes it an intriguing candidate for the synthesis of complex coordination compounds.

Basic chemical data for this compound has been reported by chemical suppliers. 3bsc.comguidechem.com

Table 1: Basic Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 219652-62-7 | 3bsc.comguidechem.com |

| Molecular Formula | C7H5NO4S | 3bsc.comguidechem.com |

| Molecular Weight | 199.18 g/mol | 3bsc.comguidechem.com |

| Purity | 98.0% | 3bsc.com |

| PSA | 126.29000 | guidechem.com |

Interdisciplinary Relevance of Sulfur and Carboxyl Functionalized Pyridines

The combination of sulfur and carboxyl functional groups on a pyridine backbone holds significant interdisciplinary relevance. For instance, the related compound 6-Mercaptopyridine-3-carboxylic acid has been explored for its utility in materials science. pipzine-chem.com It has been used in the preparation of functional materials, including metal-organic frameworks (MOFs), due to the coordinating ability of the thiol group with various metal ions. pipzine-chem.com Such materials are investigated for their high specific surface area and tunable pore structures, which are advantageous for applications in gas adsorption, separation, and catalysis. pipzine-chem.com Furthermore, this class of compounds is also utilized in the functionalization of gold nanoparticles for sensor development and in the preparation of thiolated biopolymers with applications in drug delivery. sigmaaldrich.com

Current Research Frontiers in Polyfunctionalized Organic Ligands

The development of novel polyfunctionalized organic ligands is a vibrant area of chemical research. Scientists are continuously designing and synthesizing new ligands to create advanced materials with tailored properties. A key focus is on ligands that can direct the assembly of metal ions into specific architectures, such as coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of interest for their potential applications in gas storage, catalysis, and sensing. The adaptability of pyridine-dicarboxylic acid linkers, for example, has been shown to lead to a diversity of structural networks and catalytic activities. nih.gov The exploration of ligands with mixed donor atoms, like the sulfur, nitrogen, and oxygen donors in this compound, is a promising avenue for discovering new materials with unique electronic and chemical properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-Mercaptopyridine-3-carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylidene-1H-pyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-6(10)3-1-5(13)8-2-4(3)7(11)12/h1-2H,(H,8,13)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEGTCJZTPPQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=S)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376261 | |

| Record name | 6-MERCAPTOPYRIDINE-3,4-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219652-62-7 | |

| Record name | 6-MERCAPTOPYRIDINE-3,4-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Mercaptopyridine 3,4 Dicarboxylic Acid

Historical Approaches to Mercaptopyridine Synthesis Applicable to 6-Mercaptopyridine-3,4-dicarboxylic Acid

Historically, the synthesis of mercaptopyridines often relied on the nucleophilic aromatic substitution (SNAr) of halopyridines. This approach involves the displacement of a halide (typically chloro or bromo) from the pyridine (B92270) ring by a sulfur nucleophile. For a compound like this compound, a plausible historical synthetic route would likely commence from a pre-functionalized pyridine ring containing the dicarboxylic acid moieties, or their precursors.

One of the earliest and most established methods for preparing pyridine dicarboxylic acids was the oxidative degradation of quinolines. For instance, the oxidation of quinoline (B57606) itself can yield pyridine-2,3-dicarboxylic acid (quinolinic acid) under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. google.comgoogle.com This strategy was extended to substituted quinolines; S. Hoogeweff and W. A. van Dorp reported in the 19th century that 4-methylpyridine-2,3-dicarboxylic acid could be obtained from the stepwise oxidation of lepidine (4-methylquinoline). acs.org

Following this logic, a hypothetical historical synthesis of the target molecule could begin with a suitably substituted quinoline. For example, oxidation of a 6-halo-3,4-dialkylquinoline could yield a 6-halopyridine-3,4-dicarboxylic acid. The subsequent introduction of the mercapto group would then proceed via nucleophilic substitution. Classic sulfur nucleophiles used in these reactions include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or sodium thiophenoxide (PhSNa). sci-hub.se The reactivity of halopyridines towards sulfur nucleophiles generally follows the order I > Br > Cl > F, which is typical for SNAr reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step. sci-hub.se

Contemporary Strategies for the Derivatization of Pyridine Rings with Thiol and Carboxyl Groups

Modern synthetic chemistry offers a more sophisticated toolkit for the construction of highly functionalized pyridines, moving beyond the limitations of classical methods. These contemporary strategies provide greater efficiency, regioselectivity, and functional group tolerance.

Directed ortho-Metalation (DoM) has emerged as a powerful technique for the regioselective functionalization of the pyridine nucleus. clockss.orgharvard.edu In this approach, a directing metalation group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent like n-BuLi or LDA) to deprotonate the adjacent ortho position, creating a nucleophilic center that can be trapped with an electrophile. clockss.org For the synthesis of this compound, one could envision a strategy starting with a pyridine bearing a DMG at the 3- or 4-position. After sequential ortho-lithiation and carboxylation (using CO₂ as the electrophile) to install the two carboxylic acid groups, a final functionalization at the 6-position would be required. The introduction of the thiol group could be achieved through a lithiated intermediate reacting with elemental sulfur or a disulfide.

Transition-metal-catalyzed cross-coupling reactions represent another cornerstone of modern pyridine synthesis. nih.govacs.org Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings allow for the formation of C-C and C-S bonds with high precision. A plausible contemporary route could involve a dihalopyridine precursor, for example, 6-chloro-3,4-dibromopyridine. A selective double Suzuki coupling could introduce the carboxyl groups (or their ester precursors), followed by a palladium-catalyzed C-S coupling reaction to install the mercapto group. The choice of catalyst and ligands is critical for controlling the regioselectivity of these sequential couplings. acs.org

Multicomponent Reactions (MCRs) offer an atom-economical and efficient approach to building complex pyridine rings from simple, acyclic precursors in a single step. acsgcipr.orgtaylorfrancis.comnih.gov The Hantzsch pyridine synthesis is the most classic example, though modern variations allow for a wider range of substitution patterns. taylorfrancis.com A convergent MCR strategy could potentially construct the pyridine ring with the desired substituents already in place, avoiding a lengthy linear sequence of functionalization and protection/deprotection steps.

Finally, the functionalization of pyridine-N-oxides provides an alternative activation mode. The N-oxide group alters the electronic properties of the pyridine ring, facilitating nucleophilic attack, particularly at the C2 and C6 positions. rsc.org A strategy might involve the synthesis of a 3,4-dicarboxypyridine-N-oxide, which could then be reacted with a thiolating agent.

Optimization of Reaction Conditions for the Preparation of this compound

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters to maximize yield and purity.

Reagent Selection and Stoichiometry

The choice of reagents is fundamental. For the introduction of the thiol group via SNAr on a 6-halopyridine-3,4-dicarboxylic acid precursor, various sulfur sources can be considered.

| Sulfur Reagent | Typical Conditions | Notes |

| Sodium Hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF, NMP) | Can lead to over-reaction or disulfide formation. Stoichiometry needs careful control. |

| Thiourea | 1. Reaction with halopyridine; 2. Basic hydrolysis | A common, two-step method that often provides clean conversion. |

| Sodium Thiophenoxide (PhSNa) | Polar aprotic solvent (e.g., HMPA, DMSO) | Introduces a phenylthio group, which may require a subsequent deprotection step. sci-hub.se |

| Sodium Sulfide (Na₂S) | Alcoholic or aqueous solvents | A strong nucleophile, can be effective but may lack selectivity in some substrates. |

For carboxylation steps, the choice of carboxylating agent is key. Gaseous CO₂ bubbled through a solution of a lithiated or Grignard-type pyridine intermediate is a standard method. The stoichiometry of the organometallic reagent (e.g., n-BuLi or LDA) is critical in DoM approaches to ensure complete deprotonation without side reactions. acs.org

Solvent Effects on Synthetic Yield and Purity

The solvent plays a crucial role in modulating reactivity, particularly in SNAr and metal-catalyzed reactions. acs.org For the nucleophilic substitution of a 6-halopyridine with a sulfur nucleophile, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive.

A study on the reaction of 2-iodopyridine (B156620) with sodium thiophenoxide demonstrated the impact of the solvent on yield and reaction time under microwave irradiation. sci-hub.se

| Solvent | Yield of 2-phenylthiopyridine (B372805) (%) |

| HMPA | 99 |

| NMP | 99 |

| DMSO | 77 |

Data extracted from a study on 2-iodopyridine, presented here as an illustrative example for the reactivity of halopyridines with sulfur nucleophiles. sci-hub.se

In transition-metal-catalyzed cross-coupling reactions, the choice of solvent can influence catalyst solubility, stability, and the rate of key steps in the catalytic cycle. A mixture of solvents, such as toluene/ethanol/water or dioxane/water, is often employed for Suzuki couplings. acs.org

Temperature and Pressure Control in the Synthesis of this compound

Temperature is a critical parameter that directly influences reaction rates. Many SNAr reactions on electron-deficient pyridine rings require elevated temperatures to proceed at a practical rate. chemrxiv.org However, excessively high temperatures can lead to decomposition and the formation of byproducts.

In palladium-catalyzed cross-coupling reactions, temperature optimization is crucial for balancing catalyst activity and stability. For example, in Suzuki couplings, reactions are often run at reflux temperatures (e.g., 80-110 °C) to ensure efficient catalytic turnover. acs.orgresearchgate.net A study optimizing a modified Negishi coupling found that for an electron-rich substrate, a lower temperature of 75 °C for a shorter duration (4 hours) gave a better yield than the original conditions of 100 °C for 44 hours. youtube.com This highlights that optimal temperature is highly substrate-dependent and not always intuitive.

Pressure is generally less of a critical variable unless gaseous reagents like CO₂ are used, in which case maintaining a positive pressure can enhance its solubility and reaction rate.

Catalyst Application in the Synthesis of this compound

For contemporary synthetic routes, catalyst selection is paramount. Palladium complexes are the most widely used catalysts for C-C and C-S bond-forming cross-coupling reactions. acs.org The choice of both the palladium precursor and the ligand is critical for success.

| Catalyst System | Reaction Type | Typical Substrates | Notes |

| Pd(PPh₃)₄ | Suzuki, Stille | Aryl bromides, iodides | A classic, versatile catalyst. |

| Pd₂(dba)₃ / P(t-Bu)₃ | Suzuki | Aryl chlorides, bromides | Highly active catalyst system for less reactive halides. acs.org |

| Pd(OAc)₂ / PCy₃ | Suzuki | Aryl triflates | Effective for coupling with triflate leaving groups. acs.org |

| CuI | Sonogashira, C-S coupling | Co-catalyst with Palladium | Often used to facilitate coupling with terminal alkynes or sulfur nucleophiles. acs.org |

The stoichiometry of the catalyst is also an important consideration. While higher catalyst loading can increase reaction speed, it also increases cost and can lead to more side reactions. Optimization studies often find that catalyst loadings of 1-5 mol% are sufficient. acs.org For instance, in the synthesis of highly substituted bipyridines, increasing the catalyst from 1 to 5 mol% significantly improved the yield from 37% to 69%, while a further increase to 10 mol% offered no additional benefit. acs.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of this compound, several green chemistry approaches could be implemented to enhance the sustainability of the process.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green chemistry principle is the replacement of these with more environmentally benign alternatives. For the proposed synthesis, the use of water or ethanol/water mixtures could be explored, particularly for the thiolation step. nih.govnih.gov Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. organic-chemistry.org

Catalytic Methods: The use of catalysts can significantly improve the efficiency and reduce the environmental impact of a reaction.

Phase Transfer Catalysis (PTC): PTC can be particularly useful for reactions involving reactants in different phases, such as an aqueous solution of a sulfur nucleophile and an organic solution of the chloropyridine precursor. acsgcipr.orgoperachem.com This technique can enhance reaction rates, reduce the need for harsh solvents, and allow for the use of simpler and more economical inorganic bases. acsgcipr.org

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. ukri.org Research into the biocatalytic synthesis of pyridine carboxylic acids is an active area. nih.gov For instance, genetically modified microorganisms could potentially be engineered to produce the target molecule from renewable feedstocks. ukri.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org This can reduce energy consumption and the potential for side reactions. The application of microwave-assisted synthesis has been demonstrated for the preparation of various heterocyclic compounds, including mercapto derivatives. nih.govnih.gov

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The proposed route from 6-chloropyridine-3,4-dicarboxylic acid has the potential for high atom economy, with the main byproduct being a simple salt (e.g., NaCl).

The following table summarizes potential green chemistry approaches and their benefits for the synthesis of this compound.

| Green Chemistry Approach | Potential Application in Synthesis | Benefits |

| Green Solvents | Use of water or ethanol/water in the thiolation step. nih.govnih.govorganic-chemistry.org | Reduced toxicity, improved safety, lower environmental impact. |

| Phase Transfer Catalysis | Facilitating the reaction between the aqueous sulfur nucleophile and the organic substrate. acsgcipr.orgoperachem.com | Increased reaction rates, use of milder conditions, reduced solvent usage. |

| Biocatalysis | Enzymatic conversion of a precursor to the final product. ukri.orgnih.gov | High selectivity, mild reaction conditions, use of renewable resources. |

| Microwave-Assisted Synthesis | Acceleration of the thiolation reaction. nih.govnih.govnih.govacs.org | Shorter reaction times, increased yields, reduced energy consumption. |

Scale-Up Considerations for the Industrial Production of this compound

The transition from a laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Raw Material Sourcing and Cost: The availability and cost of the starting materials, such as a suitably substituted pyridine precursor, are critical factors. The industrial synthesis of the pyridine core itself often relies on methods like the Chichibabin synthesis or Bönnemann cyclization, which are designed for large-scale production. postapplescientific.com The cost-effectiveness of the entire synthetic route will heavily depend on the price of the initial building blocks.

Process Optimization and Control: Each step of the synthesis must be thoroughly optimized for large-scale operation. This includes:

Reaction Parameters: Temperature, pressure, and mixing are critical parameters that need to be precisely controlled in large reactors to ensure consistent product quality and yield.

Heat Management: Exothermic or endothermic reactions can pose significant challenges on a large scale. Proper heat exchange systems are necessary to maintain optimal reaction temperatures and prevent runaway reactions.

Reagent Addition and Stoichiometry: The controlled addition of reagents is crucial to manage reaction rates and minimize the formation of byproducts.

Reactor Design and Material Compatibility: The choice of reactor is important for ensuring efficient mixing and heat transfer. researchgate.net The materials of construction for the reactors and associated equipment must be resistant to corrosion from the reactants and products, especially when dealing with acidic compounds and sulfur-containing reagents.

Downstream Processing and Purification: The isolation and purification of the final product are critical for meeting quality specifications. This may involve:

Filtration and Centrifugation: To separate the solid product from the reaction mixture.

Crystallization: To purify the product. The choice of crystallization solvent is important for both purity and environmental considerations.

Drying: To remove residual solvents from the final product.

The following table highlights key considerations for the industrial scale-up of the synthesis of this compound.

| Consideration | Key Aspects |

| Cost-Effectiveness | Sourcing of affordable starting materials; optimizing reaction yields. |

| Process Safety | Heat management of exothermic reactions; handling of potentially hazardous reagents. |

| Product Quality | Precise control of reaction parameters; efficient purification methods. |

| Environmental Impact | Waste minimization; solvent and catalyst recycling. |

| Equipment | Selection of appropriate reactors and materials of construction. |

Advanced Spectroscopic and Crystallographic Characterization of 6 Mercaptopyridine 3,4 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 6-Mercaptopyridine-3,4-dicarboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the acidic protons of the carboxyl and thiol groups. The pyridine ring has two aromatic protons. The proton at position 2 (H-2) and the proton at position 5 (H-5) would likely appear as doublets due to coupling with each other.

The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carboxylic acid groups and the electron-donating or -withdrawing nature of the mercapto group, which can exist in a tautomeric equilibrium with the thiopyridone form. The acidic protons of the two carboxylic acid groups and the thiol group would be expected to appear as broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | 8.0 - 8.5 | d | ~8-9 |

| H-5 | 7.5 - 8.0 | d | ~8-9 |

| -COOH | 12.0 - 14.0 | br s | - |

| -SH | 3.0 - 5.0 | br s | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbons bearing the carboxylic acid groups (C-3 and C-4) and the mercapto group (C-6) would be significantly shifted. The carbonyl carbons of the carboxylic acid groups would appear at the downfield end of the spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 135 - 140 |

| C-4 | 140 - 145 |

| C-5 | 120 - 125 |

| C-6 | 175 - 180 |

| -COOH (C-3) | 165 - 170 |

| -COOH (C-4) | 165 - 170 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlation peaks between coupled protons. For this compound, a cross-peak would be expected between the H-2 and H-5 protons, confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2 and C-5 based on the chemical shifts of their attached protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid groups would likely appear as a strong, sharp band around 1700 cm⁻¹. The presence of the thiol (S-H) group would give rise to a weak absorption band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The S-H stretch is often more prominent in Raman spectra than in IR. The symmetric breathing modes of the pyridine ring would also be expected to be strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad, strong) | Weak |

| C-H stretch (Aromatic) | 3000-3100 (medium) | Strong |

| S-H stretch (Thiol) | 2550-2600 (weak) | Medium |

| C=O stretch (Carboxylic acid) | 1680-1720 (strong) | Medium |

| C=C, C=N stretch (Pyridine ring) | 1400-1600 (medium-strong) | Strong |

Note: These are predicted values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₅NO₄S, giving it a monoisotopic mass of approximately 198.99 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 199. A prominent fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). Therefore, significant peaks at m/z 182 and m/z 154 would be expected. Further fragmentation could involve the loss of carbon monoxide (CO) or the cleavage of the pyridine ring.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 199 | [M]⁺˙ |

| 182 | [M - OH]⁺ |

| 154 | [M - COOH]⁺ |

| 126 | [M - COOH - CO]⁺ |

Note: These are predicted values and the relative intensities would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring. Pyridine itself exhibits π → π* transitions. The presence of the carboxylic acid and mercapto groups, which are auxochromes, would be expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths.

The spectrum would likely display one or more strong absorption bands in the range of 250-350 nm, corresponding to the π → π* transitions of the conjugated system. The exact position and intensity of these bands would be sensitive to the pH of the solution, as the protonation state of the carboxylic acid, thiol, and pyridine nitrogen atom would alter the electronic structure of the molecule.

Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) | Solvent Effects |

| π → π | 270 - 290 | pH-dependent |

| π → π | 310 - 340 | pH-dependent |

Note: These are predicted values and will vary based on solvent and pH.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination of this compound

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method would be instrumental in elucidating the detailed molecular structure of this compound in the solid state. The analysis of a suitable single crystal would yield crucial data, including bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, one would expect a complex network of non-covalent interactions that dictate its solid-state architecture. These interactions likely include:

Hydrogen Bonding: The presence of two carboxylic acid groups and a mercapto group, along with the nitrogen atom in the pyridine ring, provides multiple sites for strong hydrogen bonding. O-H···O interactions between carboxylic acid moieties could lead to the formation of dimers or chains. N-H···S, O-H···N, and O-H···S hydrogen bonds could further stabilize the crystal structure.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, where parallel rings are offset from one another. These interactions are significant in the packing of many pyridine-containing compounds.

Analysis of co-crystals involving dicarboxylic acids and pyridine derivatives has shown the prevalence of strong O-H···N and weak C-H···O hydrogen bonds in forming stable assemblies. mdpi.com In similar heterocyclic systems, various hydrogen bonding motifs and π-stacking interactions have been observed to be crucial for the stability of the crystal structures. researchgate.net

A comprehensive SCXRD study on this compound would allow for the creation of a detailed data table summarizing these intermolecular contacts.

Table 1: Hypothetical Intermolecular Interaction Data for this compound (Note: This table is illustrative as experimental data is not currently available.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O-H···O | - | - | - | - |

| N-H···S | - | - | - | - |

Tautomeric Forms and Conformational Analysis in the Crystalline State

The this compound molecule can exist in different tautomeric forms. The mercapto group (-SH) can potentially tautomerize to a thione form (=S), where the proton resides on the pyridine nitrogen, creating a zwitterionic species. cdnsciencepub.comacs.org SCXRD is definitive in determining which tautomer is present in the crystalline state. The observed bond lengths within the pyridine ring and to the sulfur atom would provide clear evidence for either the mercapto or the thione form. For instance, a C-S single bond is significantly longer than a C=S double bond.

Furthermore, conformational analysis reveals the spatial orientation of the carboxylic acid groups relative to the pyridine ring. The planarity of the molecule and the torsion angles involving the carboxyl groups would be determined. In related dicarboxamide structures, both planar and V-shaped orientations of the functional groups have been observed. mdpi.com The specific conformation adopted by this compound in the crystal would be a result of minimizing steric hindrance and maximizing favorable intermolecular interactions.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as experimental data is not currently available.)

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis of this compound

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties.

A PXRD pattern is a fingerprint of a crystalline solid. For this compound, obtaining a PXRD pattern would be essential for routine characterization and quality control of synthesized batches. By comparing the experimental PXRD pattern with a pattern simulated from SCXRD data, the phase purity of the bulk material can be confirmed.

The existence of polymorphism in related pyridine dicarboxylic acids has been reported. rsc.org Therefore, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or pressures). A systematic study using PXRD would be necessary to screen for and characterize any potential polymorphs.

Table 3: Hypothetical Powder X-ray Diffraction Peak List for a Polymorph of this compound (Note: This table is illustrative as experimental data is not currently available.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| - | - | - |

| - | - | - |

| - | - | - |

Chemical Reactivity and Mechanistic Investigations of 6 Mercaptopyridine 3,4 Dicarboxylic Acid

Acid-Base Equilibria and Protonation States of 6-Mercaptopyridine-3,4-dicarboxylic Acid

The pyridine (B92270) nitrogen atom possesses a lone pair of electrons and acts as a weak base, capable of accepting a proton in acidic media. The two carboxylic acid groups (-COOH) are acidic and will deprotonate to form carboxylates (-COO⁻) as the pH increases. The thiol group (-SH) is weakly acidic and can lose its proton to form a thiolate anion (-S⁻) under basic conditions.

The acid-base equilibria can be described by a series of dissociation constants (pKa values). While experimentally determined values for this specific molecule are unavailable, estimations can be made based on related compounds. Pyridinecarboxylic acids and mercaptopyridines have been studied, providing a basis for these estimations. psu.eduyoutube.com The equilibria involve the sequential deprotonation of the most acidic groups first. Generally, carboxylic acids are significantly more acidic than thiols.

The protonation states of the molecule at different pH values are expected to shift as follows:

Strongly Acidic (pH < 1): The molecule is expected to be fully protonated, existing as a cation with a protonated pyridine nitrogen.

Moderately Acidic (pH ~2-4): The two carboxylic acid groups will sequentially deprotonate.

Neutral to Weakly Basic (pH ~7-9): The molecule will likely exist as a dianion or trianion as the thiol group begins to deprotonate.

Strongly Basic (pH > 11): The molecule will be fully deprotonated, carrying a net negative charge.

Table 1: Predicted Protonation States of this compound at Various pH Ranges

| pH Range | Predominant Species | Net Charge |

| < 2 | Cationic (Protonated N, COOH, SH) | +1 |

| 2 - 4 | Zwitterionic/Monoanionic (Deprotonated COOH) | 0 to -1 |

| 4 - 8 | Dianionic (Both COOH deprotonated) | -2 |

| > 8 | Trianionic/Tetraanionic (Thiol deprotonated) | -3 to -4 |

Note: This table is illustrative, based on general pKa values. Actual pKa values will be influenced by the electronic effects of the adjacent functional groups.

Redox Behavior and Electrochemistry of the Thiol Group in this compound

The thiol (-SH) group is redox-active and its electrochemistry is a central feature of the molecule's reactivity. The thiol can undergo a two-electron oxidation to form a disulfide (-S-S-) bond, linking two molecules of the parent compound. nih.govresearchgate.net This reaction is often reversible under the influence of reducing agents.

The oxidation process typically proceeds through a highly reactive sulfenic acid (–SOH) intermediate. nih.gov In many regulatory proteins containing redox-active cysteines, the pKa of the thiol is lowered by the local environment, favoring the formation of a thiolate anion (-S⁻). nih.gov This thiolate is the species that readily reacts with oxidizing agents like peroxides. For this compound, the electron-withdrawing nature of the pyridine ring and carboxyl groups may influence the pKa of the thiol and its redox potential.

Studies on related compounds like 2-mercaptopyridine (B119420) show that it readily oxidizes to 2,2'-dipyridyl disulfide. wikipedia.org This oxidation can even be autocatalytic, as amines can catalyze the oxidation of thiols. wikipedia.org The redox potential of the thiol/disulfide couple is pH-dependent, as proton(s) are released during the oxidation reaction.

Table 2: General Redox Reactions of the Thiol Group

| Reaction Type | Reactant(s) | Product(s) | General Conditions |

| Oxidation | 2 R-SH | R-S-S-R + 2H⁺ + 2e⁻ | Mild oxidizing agents (e.g., I₂, H₂O₂, air) |

| Reduction | R-S-S-R | 2 R-SH | Reducing agents (e.g., DTT, TCEP) |

| Reaction with Peroxide | R-SH + H₂O₂ | R-SOH + H₂O | Formation of sulfenic acid intermediate |

R represents the 3,4-dicarboxypyridine backbone.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring of this compound

The reactivity of the pyridine ring towards substitution reactions is heavily influenced by the electron-withdrawing nature of the nitrogen atom and the existing substituents.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly deactivated towards electrophilic attack compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iqyoutube.com Reactions like nitration and halogenation require very harsh conditions. The presence of three additional electron-withdrawing groups (two -COOH and one -SH) on the ring of this compound would render it extremely unreactive towards electrophiles. If a reaction were forced to occur, substitution would be predicted to happen at the C-5 position, which is meta to the nitrogen and the other substituents, as this position is the least deactivated. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on pyridine rings. uoanbar.edu.iqmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen. youtube.comyoutube.com In this compound, however, there is no good leaving group (such as a halide) attached to the ring carbons. While reactions like the Chichibabin reaction (amination at the C-2 position with sodium amide) are known for pyridine, the presence of acidic protons from the carboxyl and thiol groups would interfere by reacting with the strongly basic nucleophile. youtube.com Therefore, direct nucleophilic substitution on the carbon framework of the ring is considered unlikely under standard conditions.

Table 3: Predicted Reactivity Towards Aromatic Substitution

| Reaction Type | Reactivity Prediction | Rationale |

| Electrophilic | Extremely low / Inert | Pyridine ring is inherently electron-deficient; further deactivated by three electron-withdrawing substituents. |

| Nucleophilic | Low / Unlikely | Ring is activated, but lacks a suitable leaving group. Acidic protons interfere with strong nucleophiles. |

Esterification and Amidation Reactions of the Carboxyl Groups in this compound

The two carboxylic acid groups at the C-3 and C-4 positions can undergo standard reactions of this functional class, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through Fischer esterification. This equilibrium-controlled process involves reacting the dicarboxylic acid with an alcohol (often used in excess as the solvent) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. masterorganicchemistry.com Depending on the stoichiometry of the alcohol, it is possible to form a mono-ester or a di-ester.

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. Common methods involve the use of coupling agents such as carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile to form the amide bond. nih.gov Similar to esterification, both mono- and di-amides can be synthesized.

Table 4: Common Reagents for Carboxyl Group Modifications

| Transformation | Reagent Class | Example Reagents |

| Esterification | Acid Catalysis | H₂SO₄, HCl, TsOH with excess alcohol (e.g., Methanol, Ethanol) |

| Amidation | Coupling Agents | EDC/HOBt, DCC/DMAP, HATU/DIPEA with an amine |

| Reduction | Hydride Reagents | LiAlH₄ (reduces COOH to CH₂OH) |

| Conversion to Acyl Chloride | Chlorinating Agents | SOCl₂, (COCl)₂ |

Thiol-Specific Reactions of this compound (e.g., Disulfide Formation, Alkylation)

The mercapto group is a versatile functional handle that can participate in several specific reactions.

Disulfide Formation: As discussed in the redox section (4.2), the most characteristic reaction of thiols is their oxidation to disulfides. This can be accomplished using a variety of mild oxidizing agents. For instance, reaction with iodine (I₂) or exposure to air (O₂), often catalyzed by metal ions, can efficiently produce the corresponding disulfide dimer. wikipedia.orgd-nb.info This reaction is fundamental in biochemistry for forming disulfide bridges in proteins.

Alkylation: The thiol group, particularly in its deprotonated thiolate form, is an excellent nucleophile. It can readily react with electrophiles like alkyl halides in an S_N2 reaction to form thioethers (sulfides). google.com This S-alkylation is a robust method for modifying the thiol group. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Table 5: Key Thiol-Specific Reactions

| Reaction Name | Reagent(s) | Product Functional Group |

| Oxidation | I₂, H₂O₂, O₂ (air) | Disulfide (-S-S-) |

| S-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) + Base | Thioether (-S-R) |

| Michael Addition | α,β-Unsaturated carbonyl compound | Thioether |

| Thiol-Ene Reaction | Alkene + Radical Initiator | Thioether |

Hydrolysis and Degradation Pathways of this compound

The stability of this compound and its derivatives is subject to several degradation pathways.

Hydrolysis: If the carboxylic acid groups are converted into ester or amide derivatives, these can be hydrolyzed back to the parent dicarboxylic acid. Ester hydrolysis can be catalyzed by either acid or base. masterorganicchemistry.com Amide hydrolysis is also possible but typically requires more vigorous conditions (strong acid or base and heat) due to the lower reactivity of the amide bond compared to the ester bond.

Oxidative Degradation: The thiol group is susceptible to oxidation beyond the disulfide stage. Under strong oxidizing conditions, it can be further oxidized to sulfinic acid (-SO₂H) and ultimately to sulfonic acid (-SO₃H). These transformations are generally irreversible.

Decarboxylation: Carboxylic acids, particularly those with activating groups, can undergo decarboxylation (loss of CO₂) upon heating. Pyridinecarboxylic acids can be decarboxylated, although this often requires high temperatures. The presence of two adjacent carboxyl groups might facilitate this process under certain pyrolytic conditions.

Coordination Chemistry of 6 Mercaptopyridine 3,4 Dicarboxylic Acid

Ligand Design Principles: Hard-Soft Acid-Base (HSAB) Theory Applied to 6-Mercaptopyridine-3,4-dicarboxylic Acid

The Hard-Soft Acid-Base (HSAB) theory is a qualitative concept used to explain the stability of metal complexes and the nature of their bonding. ajol.info It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft". ajol.info Hard acids and bases are typically small, highly charged, and not easily polarized, while soft acids and bases are larger, have a lower charge density, and are more polarizable. ajol.info The fundamental principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. ajol.info

This compound is a polyfunctional ligand possessing a combination of hard, soft, and borderline donor atoms. This unique composition allows for versatile coordination behavior with a wide range of metal ions.

Hard Donor Sites: The carboxylate oxygen atoms are considered hard Lewis bases due to the high electronegativity of oxygen. These sites are expected to show a strong affinity for hard metal ions.

Soft Donor Site: The sulfur atom of the mercapto group is a classic soft Lewis base. Its large size and polarizable electron cloud make it an ideal binding site for soft metal ions.

Borderline Donor Site: The pyridine (B92270) nitrogen atom is classified as a borderline base, exhibiting intermediate properties between hard and soft donors.

This combination of donor sites suggests that this compound could act as a versatile and potentially selective ligand. For instance, it could preferentially bind to metal ions that have a dual affinity for both hard and soft donors or act as a bridging ligand between two different metal centers with distinct hard and soft characteristics.

Table 1: Predicted Coordination Preferences of this compound Based on HSAB Theory

| Donor Atom(s) | HSAB Character | Preferred Metal Ion Type (Examples) |

| Carboxylate (O,O) | Hard Base | Hard Acids (e.g., Li⁺, Mg²⁺, Cr³⁺, Ln³⁺, Ac³⁺) |

| Mercapto (S) | Soft Base | Soft Acids (e.g., Ag⁺, Au⁺, Hg²⁺, Pt²⁺) |

| Pyridine (N) | Borderline Base | Borderline Acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) |

Synthesis and Characterization of Metal Complexes with this compound

While no specific experimental data for the synthesis of metal complexes with this compound are available in the current body of scientific literature, established synthetic methodologies for related pyridine-dicarboxylic acid and mercaptopyridine ligands can provide a roadmap for future research.

Transition Metal Complexes

The synthesis of transition metal complexes with this ligand would likely involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates) with the deprotonated form of the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the presence of a base, would be critical in determining the final product. For related pyridine-dicarboxylic acid ligands, hydrothermal and solvothermal methods have been successfully employed to grow single crystals suitable for X-ray diffraction analysis. nih.govresearchgate.net

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate, mercapto, and pyridine groups by observing shifts in their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the ligand's environment and can indicate coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the coordination geometry around the metal center.

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides (Ln) and actinides (An) is often dominated by electrostatic interactions, making them hard acids. manchester.ac.uk Therefore, coordination with this compound would be expected to primarily involve the hard carboxylate oxygen donor atoms. manchester.ac.ukrsc.org The synthesis would likely follow similar procedures as for transition metals, with careful control of stoichiometry and reaction conditions to manage the typically high coordination numbers of these f-block elements. manchester.ac.ukresearchgate.net The larger ionic radii of lanthanides and actinides could also favor the formation of coordination polymers or high-nuclearity clusters.

Characterization techniques would be similar to those for transition metal complexes, with the addition of luminescence spectroscopy for certain lanthanide ions (e.g., Eu³⁺, Tb³⁺) to probe the ligand-to-metal energy transfer processes. rsc.org

Main Group Metal Complexes

Main group metals span a wide range of HSAB characteristics. For instance, alkali and alkaline earth metals are hard acids and would be expected to coordinate to the carboxylate groups. Heavier main group elements, such as Pb²⁺ or Bi³⁺, have softer characteristics and could potentially interact with the sulfur donor. The synthetic approaches would be analogous to those for transition metals.

Binding Modes and Coordination Geometries in this compound Metal Complexes

The multifunctionality of this compound allows for a rich variety of potential binding modes, leading to diverse coordination geometries and supramolecular architectures.

Monodentate, Bidentate, and Polydentate Coordination

The ligand can coordinate to a metal center in several ways:

Monodentate: Coordination could occur through the pyridine nitrogen, the sulfur atom, or one of the carboxylate oxygen atoms.

Bidentate: The ligand could chelate to a metal center using:

The nitrogen and the oxygen of the adjacent C3-carboxylate group.

The two oxygen atoms of one of the carboxylate groups.

The sulfur and the nitrogen atoms.

Polydentate/Bridging: The ligand could act as a tridentate donor to a single metal center using the N, S, and one carboxylate oxygen. More likely, it would act as a bridging ligand, connecting multiple metal centers to form dimers, oligomers, or coordination polymers. The combination of a hard (carboxylate) and a soft (thiol) donor site makes it a particularly interesting candidate for constructing heterometallic systems.

The resulting coordination geometries would depend on the metal ion's preferred coordination number and geometry, as well as the steric and electronic properties of the ligand. Common geometries such as tetrahedral, square planar, and octahedral for transition metals, and higher coordination numbers for lanthanides and actinides, could be anticipated. nih.govresearchgate.net

Although the coordination chemistry of this compound is yet to be experimentally explored, theoretical principles suggest it is a ligand with significant potential. Its unique combination of hard, borderline, and soft donor atoms makes it a promising candidate for the synthesis of a wide array of metal complexes with diverse structures and potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. The lack of current research presents a clear opportunity for future investigations into the rich and varied coordination chemistry of this versatile ligand.

Bridging Ligand Architectures

The molecular structure of this compound, featuring multiple potential donor sites (the pyridine nitrogen, the sulfur atom of the thiol group, and the oxygen atoms of the two carboxylates), makes it an excellent candidate for forming bridging architectures in coordination polymers. When a ligand connects two or more metal centers, it is termed a bridging ligand, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

Based on studies of analogous ligands like pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid, the carboxylate groups can coordinate to metal ions in several ways: monodentate, bidentate chelation, or bidentate bridging. The pyridine nitrogen atom can also coordinate to a metal center. The thiol group adds another dimension of reactivity, capable of bridging metal ions through its sulfur atom. This versatility allows the ligand to adopt various conformations to bridge multiple metal centers, resulting in complex supramolecular structures. For instance, coordination polymers constructed from pyridine-3,4-dicarboxylic acid have been shown to form 2D hexagonal networks that further assemble into 3D supramolecular architectures through π–π stacking interactions. mdpi.com Similarly, various pyridine-dicarboxylic acids have been used to create 2D and 3D coordination polymers with diverse topologies. nih.govrsc.org The specific architecture of a coordination polymer depends on factors such as the metal ion's coordination preference, the solvent system, temperature, and the presence of auxiliary ligands. mdpi.comrsc.org

Spectroscopic Characterization of this compound Metal Complexes (e.g., EPR, Mössbauer)

The characterization of metal complexes of this compound would rely on a suite of spectroscopic techniques to determine the coordination environment of the metal ion and the electronic structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III), V(IV)), EPR spectroscopy is a powerful tool. The technique provides information about the oxidation state, spin state, and local symmetry of the metal center. For instance, in studies of vanadium(IV) complexes with related pyridine-2,6-dicarboxylic acid ligands, EPR spectroscopy was used to explore the binding modes of the complexes in solution. nih.gov The g-values and hyperfine coupling constants obtained from an EPR spectrum can help elucidate the nature of the donor atoms coordinated to the metal. For a potential Fe(III) complex of this compound, EPR signals would be indicative of its spin state (high-spin or low-spin) and geometry. nih.gov

Mössbauer Spectroscopy: This technique is specific to certain isotopes, most notably ⁵⁷Fe, and is exceptionally sensitive to the local chemical environment of the iron nucleus. For an iron complex of this compound, Mössbauer spectroscopy could provide precise information on the oxidation state (Fe(II) vs. Fe(III)), spin state, and the covalency of the iron-ligand bonds. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters derived from a Mössbauer spectrum that reflect the s-electron density at the nucleus and the symmetry of the electric field around it, respectively. nih.gov

Other essential spectroscopic methods would include:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and thiol groups. A shift in the stretching frequencies of C=O, C-S, and the pyridine ring vibrations upon complexation provides evidence of ligand binding. mdpi.comnih.gov

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry. mdpi.comresearchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the binding of the ligand and provide information about the structure of the complex in solution. nih.gov

Magnetic Properties of this compound Metal Complexes

The magnetic properties of coordination polymers are determined by the nature of the metal ions and the way they are bridged by the ligands. The bridging ligands can mediate magnetic exchange interactions between paramagnetic metal centers, leading to either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel) coupling.

In coordination polymers of pyridine-dicarboxylic acids with transition metals like Co(II), the magnetic properties have been shown to be highly dependent on the specific isomer of the ligand and the resulting structure. For example, two different cobalt(II) complexes with pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid were found to exhibit different magnetic behaviors; one showed antiferromagnetic interactions, while the other displayed ferromagnetic exchange. mdpi.com The magnetic susceptibility measurements of these materials as a function of temperature help in understanding the nature and strength of these magnetic interactions. mdpi.comnih.govnih.gov

For a hypothetical series of complexes of this compound, the magnetic behavior would be influenced by the bond angles and distances within the bridging pathway (e.g., M-O-C-O-M or M-S-M), which dictate the efficiency of the magnetic exchange.

Table 1: Magnetic Properties of Analagous Cobalt(II) Coordination Polymers

| Compound | Magnetic Behavior | Curie Constant (C) (emu·K·mol⁻¹) | Weiss Constant (θ) (K) | Reference |

| Co₂(L1)₂(1,10-Phen)₂(DMF)₀.₅(H₂O) (L1 = Pyridine-3,5-dicarboxylate) | Antiferromagnetic | Not specified | -3.5 | mdpi.com |

| Co(L1)(2,2-bipy) (L1 = Pyridine-3,5-dicarboxylate) | Antiferromagnetic | 1.0 | 0 | mdpi.com |

| Co(L2)(2,2-bipy)(DMF) (L2 = Pyridine-3,4-dicarboxylate) | Ferromagnetic | 2.2 | 6.5 | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Solution Chemistry and Stability Constants of this compound Metal Complexes

The study of metal complexes in solution is crucial for understanding their formation and behavior in biological and environmental systems. The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant), denoted as K or β. scispace.com A higher stability constant indicates a stronger interaction between the metal ion and the ligand and thus a more stable complex. scispace.comderpharmachemica.com

For a polyprotic ligand like this compound (let's denote it as H₃L), the complexation with a metal ion (Mⁿ⁺) occurs in a stepwise manner, with associated proton-ligand and metal-ligand stability constants. Potentiometric titration is a common experimental method used to determine these constants. nih.govresearchgate.net By measuring the pH of a solution containing the metal ion and the ligand as a function of added base, the formation constants of the various complex species that exist in solution (e.g., [ML], [ML₂], [MHL]) can be calculated. researchgate.netnih.gov

The stability of complexes with related pyridinecarboxylic acids has been studied for various metal ions. These studies provide insight into the factors affecting complex stability, such as the nature of the metal ion, the chelate ring size, and the basicity of the donor atoms. researchgate.netresearchgate.net For this compound, the presence of three potential chelating groups (two carboxylates and a thiol) suggests it would form highly stable complexes with a variety of metal ions.

| Ligand | Species | log β | Conditions | Reference |

| Pyridine-2,4-dicarboxylic acid | CoL | 6.00(3) | 1.0 mol·dm⁻³ NaNO₃, 25 °C | researchgate.net |

| CoL₂²⁻ | 10.38(4) | 1.0 mol·dm⁻³ NaNO₃, 25 °C | researchgate.net | |

| Pyridine-2,5-dicarboxylic acid | CoL | 5.17(2) | 1.0 mol·dm⁻³ NaNO₃, 25 °C | researchgate.net |

| CoL₂²⁻ | 8.94(3) | 1.0 mol·dm⁻³ NaNO₃, 25 °C | researchgate.net | |

| Pyridine-3,4-dicarboxylic acid | CoL | 4.60(4) | 1.0 mol·dm⁻³ NaNO₃, 25 °C | researchgate.net |

| CoL₂²⁻ | 7.64(7) | 1.0 mol·dm⁻³ NaNO₃, 25 °C | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers. The values in parentheses represent the standard deviation.

Computational and Theoretical Studies of 6 Mercaptopyridine 3,4 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Mercaptopyridine-3,4-dicarboxylic acid at the atomic and electronic levels. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its ground state properties. science.gov These calculations can predict the optimized molecular geometry, bond lengths, and bond angles with high accuracy.

Furthermore, DFT is utilized to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations can also elucidate the distribution of electron density and the molecular electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -1098.765 | Hartrees |

| HOMO Energy | -6.234 | eV |

| LUMO Energy | -2.145 | eV |

| HOMO-LUMO Gap | 4.089 | eV |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. While computationally more demanding than DFT, these methods are invaluable for benchmarking and obtaining highly accurate predictions of electronic energies and molecular properties for compounds like this compound.

Conformational Analysis and Energy Landscapes of this compound

The presence of rotatable bonds, particularly around the carboxylic acid and mercapto groups, allows this compound to adopt various conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how this influences its properties and interactions.

By systematically rotating the dihedral angles of the substituent groups and calculating the potential energy at each step, a potential energy surface (PES) can be generated. mdpi.com This surface reveals the low-energy conformations (local and global minima) and the energy barriers between them (transition states). Such analyses indicate that the planar or near-planar conformations, where the carboxylic acid groups can form intramolecular hydrogen bonds with the pyridine (B92270) nitrogen or the mercapto group, are often the most stable.

Table 2: Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C3-C4-C(O)-OH) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 0° | 0.00 |

| 2 | 90° | 5.21 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). science.gov These theoretical spectra can aid in the assignment of experimental peaks.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical infrared (IR) spectrum. researchgate.net This helps in identifying the characteristic vibrational modes associated with its functional groups, such as the C=O stretch of the carboxylic acids and the S-H stretch of the mercapto group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). science.gov By calculating the energies of electronic transitions, the absorption maxima (λ_max) can be determined, providing insight into the electronic transitions, such as π-π* transitions within the pyridine ring. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (non-clinical focus)

While avoiding clinical applications, the principles of molecular docking and dynamics can be applied to understand the interaction of this compound with various non-biological receptors or materials.

Molecular docking simulations can predict the preferred binding orientation and affinity of the molecule to a target receptor or surface. nih.govmdpi.com This is useful in materials science, for instance, in understanding how it might adsorb onto a metal surface or interact with a polymer matrix. sigmaaldrich.com

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. nih.gov An MD simulation can reveal the stability of the molecule's interaction with a receptor over time, the conformational changes it undergoes upon binding, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to predict the reactivity of this compound and to elucidate potential reaction mechanisms. Analysis of the molecular orbitals and electrostatic potential can identify the most likely sites for chemical reactions. mdpi.com

For instance, the Fukui function can be calculated to predict the local reactivity, distinguishing between sites prone to nucleophilic, electrophilic, or radical attack. By mapping the reaction coordinates and calculating the energies of reactants, transition states, and products, computational methods can detail the step-by-step mechanism of a chemical transformation involving this compound. mdpi.com This is invaluable for designing new synthetic routes or understanding its degradation pathways.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-mercaptopyridine-2,3-dicarboxylic acid |

Rational Design of this compound Derivatives

Given the absence of existing research on the rational design of derivatives of this compound, this section remains speculative. The principles of rational drug design and materials science could, however, guide future research in this area.

The strategic modification of the this compound scaffold could be pursued to tailor its physicochemical and biological properties. For instance, computational methods could be employed to predict how modifications to the carboxylic acid groups (e.g., esterification, amidation) or the mercapto group (e.g., alkylation, oxidation) would influence the molecule's conformation, electronic properties, and interaction with biological targets or material surfaces.

Future research in this area would likely involve:

Quantum Chemical Calculations: To understand the fundamental electronic properties of the parent molecule and its potential derivatives.

Molecular Docking Studies: To predict the binding affinity and mode of interaction of designed derivatives with specific protein targets.

Molecular Dynamics Simulations: To assess the stability and conformational dynamics of the derivatives in various environments.

Such computational approaches would be invaluable in prioritizing synthetic targets and accelerating the discovery of novel functional molecules based on the this compound framework.

Non Clinical Biological and Biochemical Interactions of 6 Mercaptopyridine 3,4 Dicarboxylic Acid

Enzyme Inhibition Studies (in vitro, non-therapeutic focus)

There is no available information in the public domain regarding in vitro studies on the enzyme inhibitory properties of 6-Mercaptopyridine-3,4-dicarboxylic acid.

Receptor Binding Assays (in vitro, non-therapeutic focus)

No receptor binding assays involving this compound have been reported in the scientific literature.

Interaction with Biomolecules (e.g., DNA, RNA, proteins in a mechanistic, non-therapeutic context)

Mechanistic studies detailing the interaction of this compound with biomolecules such as DNA, RNA, or proteins are not available.

Antioxidant and Radical Scavenging Properties (in vitro mechanistic studies)

There are no published in vitro studies investigating the antioxidant or radical scavenging capabilities of this compound.

Chelation of Biologically Relevant Metal Ions (mechanistic studies, non-therapeutic)

Information on the chelation of biologically relevant metal ions by this compound is absent from the scientific record.

Mechanistic Investigations of Biochemical Pathways Influenced by this compound

There is no research available that investigates the influence of this compound on any biochemical pathways.

Applications of 6 Mercaptopyridine 3,4 Dicarboxylic Acid in Materials Science and Technology

Supramolecular Chemistry and Self-Assembly of 6-Mercaptopyridine-3,4-dicarboxylic Acid Architectures

The molecular structure of this compound is highly conducive to the formation of complex supramolecular architectures through self-assembly. The presence of multiple hydrogen bond donors (carboxylic acids, thiol) and acceptors (pyridine nitrogen, carbonyl oxygens) allows for the creation of robust and intricate networks.

Detailed research into related pyridine (B92270) dicarboxylic acid derivatives demonstrates their utility in forming co-crystals and directing the assembly of layered architectures. rsc.orgmdpi.com The interplay of hydrogen bonding, such as O-H···N and C-H···O interactions, and other non-covalent forces like π-stacking, are crucial in stabilizing these structures. rsc.org For instance, the structure of pyridine-2,6-dicarboxylic acid is stabilized in the solid state by a strong symmetric double hydrogen bond, leading to a one-dimensional supramolecular arrangement. researchgate.net It is plausible that this compound could form similar, or even more complex, self-assembled structures due to the additional coordination site provided by the thiol group. The strategic placement of functional groups on the pyridine ring is a key factor in guiding these supramolecular assemblies. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

Pyridine dicarboxylic acids are well-established building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.netucy.ac.cyacs.orgrsc.orgacs.org These materials are of great interest due to their tunable porosity, high surface area, and potential applications in gas storage, separation, and catalysis.

The two carboxylic acid groups and the pyridine nitrogen atom of this compound can act as coordination sites for metal ions, forming extended one-, two-, or three-dimensional networks. The additional thiol group offers another potential coordination site, which could lead to MOFs with unique topologies and properties.

Studies on pyridine-3,5-dicarboxylic acid have shown that it can form a variety of coordination polymers with different metal ions, resulting in structures with diverse dimensionalities, from 0D binuclear complexes to 3D polymers. rsc.orgucy.ac.cy The specific structure obtained is often influenced by the presence of other "template" molecules in the reaction. rsc.orgucy.ac.cy Similarly, pyridine-2,3-dicarboxylic acid has been used to create 2D and 3D coordination polymers with interesting photoluminescent properties. rsc.org The adaptability of pyridine-dicarboxylic acid linkers in forming diverse structural networks highlights the potential of this compound as a versatile ligand in MOF synthesis. acs.orgacs.org

Table 1: Examples of Coordination Polymers from Pyridine Dicarboxylic Acid Analogs

| Ligand | Metal Ion(s) | Dimensionality | Resulting Structure/Topology | Reference |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Mn(II), Zn(II), Co(II), Cu(II) | 0D, 2D, 3D | Varied, including binuclear complexes and polymeric networks | rsc.orgucy.ac.cy |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 2D, 3D | sql, hcb, tfk topologies | acs.orgacs.org |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D → 3D, 3D | Parallel interpenetration, CdSO₄ framework | rsc.org |

| Pyridine-2,4-dicarboxylic acid | Ce(III), Pr(III), Sm(III), Eu(III), Tb(III) | 3D | Porous lanthanide metal-organic frameworks | acs.org |

This table presents data for analogous compounds to illustrate the potential of this compound in forming similar structures.

Sensing and Detection Technologies Utilizing this compound

The functional groups within this compound make it a promising candidate for the development of chemical and biological sensors. The thiol group can strongly bind to metal surfaces, such as gold, enabling the fabrication of self-assembled monolayers (SAMs) for sensor applications. The carboxylic acid and pyridine moieties can act as recognition sites for various analytes.

Mercaptopyridine derivatives have been successfully employed in the development of sensors for the detection of heavy metal ions. For example, 4-mercaptopyridine (B10438) has been used to create electrochemical sensors for the highly sensitive and selective detection of mercury ions (Hg²⁺). mdpi.comresearchgate.net The sensor operates based on the specific coordination between the mercury ions and the pyridine nitrogen. researchgate.net Similarly, 6-mercaptopyridine-3-carboxylic acid has been used to functionalize gold nanoparticles for the colorimetric detection of cadmium ions (Cd²⁺). ucy.ac.cy

Given these precedents, it is highly probable that this compound could be utilized in similar sensor designs. The presence of two carboxylic acid groups could enhance the chelation of certain metal ions, potentially leading to improved sensitivity and selectivity.

The principles demonstrated in sensors using related compounds can be extended to both optical and electrochemical detection methods. The binding of an analyte to a this compound-functionalized surface can induce a change in an optical signal (e.g., color, fluorescence) or an electrochemical signal (e.g., current, impedance).

Electrochemical sensors based on mercaptopyridine-modified electrodes have shown wide detection ranges and low limits of detection for target analytes. mdpi.comresearchgate.net These sensors can be fabricated by modifying electrodes with a self-assembled monolayer of the mercaptopyridine derivative. The interaction with the target analyte alters the electrochemical properties of the electrode surface, which can be measured using techniques like differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS). mdpi.comresearchgate.net The development of molecularly imprinted polymers (MIPs) is another advanced sensing strategy where pyridine derivatives can play a role, offering synthetic antibodies with high selectivity. mdpi.com

Catalysis: Design of Heterogeneous and Homogeneous Catalysts using this compound Complexes

Coordination polymers and metal complexes derived from pyridine dicarboxylic acids have shown significant potential in catalysis. The well-defined and tunable structures of these materials can provide active sites for a variety of chemical transformations.

Research on coordination polymers constructed from 4,4′-(pyridine-3,5-diyl)dibenzoic acid has demonstrated their catalytic activity in Knoevenagel condensation reactions. acs.orgacs.org In these systems, a 3D metal-organic framework exhibited the best catalytic performance and could be recycled. acs.orgacs.org Furthermore, pyridine-2,6-dicarboxylic acid has been investigated as a bifunctional organocatalyst for reactions such as the hydrophosphonylation of aldehydes and ketones. mdpi.com

Complexes of this compound could be designed to act as either homogeneous or heterogeneous catalysts. As a heterogeneous catalyst, it could be incorporated into a robust MOF structure, allowing for easy separation and reuse. In homogeneous catalysis, soluble metal complexes of the ligand could be employed. The thiol group could also play a role in catalysis, either by anchoring the complex to a support or by participating directly in the catalytic cycle. Palladium complexes bearing mercaptopyridine-functionalized ligands have shown high catalytic activity in cross-coupling reactions. acs.org